Product packaging for Diethyl 1-phenylethylphosphonate(Cat. No.:CAS No. 33973-48-7)

Diethyl 1-phenylethylphosphonate

Cat. No.: B1596377
CAS No.: 33973-48-7
M. Wt: 242.25 g/mol
InChI Key: FODNNPZZKXOLLX-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

The importance of organophosphorus compounds in modern chemical research is multifaceted. nih.gov They are fundamental components of many bioactive natural products and endogenous biomolecules. nih.gov In the realm of synthetic chemistry, they are crucial as ligands in catalysis, reagents in a variety of named reactions, and building blocks for complex molecular architectures. nih.govethernet.edu.et Their applications extend to the development of pharmaceuticals, agrochemicals, flame retardants, and plasticizers. unacademy.comjelsciences.comwikipedia.org The study of organophosphorus chemistry continues to be a vibrant and expanding field, constantly yielding new synthetic methodologies and applications. mdpi.comethernet.edu.et

The Role of Phosphonates as Bioisosteres of Phosphates

Phosphonates are a class of organophosphorus compounds that serve as important bioisosteres of phosphates. nih.govrsc.org In these molecules, a chemically stable carbon-phosphorus (C-P) bond replaces the more labile phosphorus-oxygen (P-O) bond of a phosphate (B84403) group. rsc.orgnih.gov This structural modification often imparts resistance to enzymatic hydrolysis while maintaining the ability to mimic the biological role of the corresponding phosphate. nih.govrsc.org This has made phosphonates invaluable in medicinal chemistry, where they are used to design enzyme inhibitors and antiviral drugs. wikipedia.orgnih.gov For instance, the antiviral medications Tenofovir, Cidofovir, and Adefovir are all phosphonate (B1237965) nucleotide analogues. wikipedia.org The subtle differences in pKa values between phosphonates and phosphates can also be critical for biological recognition and activity. researchgate.netcambridgemedchemconsulting.com

Classification and Structural Diversity of Phosphonate Derivatives

Phosphonates, characterized by the C−PO(OR)₂ group, exhibit significant structural diversity. wikipedia.org They can be broadly classified based on the nature of the organic group attached to the phosphorus atom. This diversity is further expanded through the synthesis of various derivatives.

Key Classes of Phosphonate Derivatives:

α-Aminophosphonates: These are structural analogs of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety. researchgate.nete-journals.in They are synthesized through methods like the Kabachnik-Fields and Pudovik reactions and exhibit a wide range of biological activities. e-journals.innih.gov

Bisphosphonates: These compounds contain two phosphonate groups on the same carbon atom and are well-known for their application in treating bone-related disorders. wikipedia.orgnih.gov

Thiophosphonates: In these derivatives, one or more oxygen atoms of the phosphonate group are replaced by sulfur. lsu.edu

Phosphonamidates: These compounds feature a nitrogen atom bonded to the phosphorus of the phosphonate group. lsu.edu

The ability of phosphonates to form complexes with metal ions also contributes to their structural diversity, leading to the formation of coordination polymers and metal-organic frameworks. researchgate.net This vast structural landscape allows for the fine-tuning of their chemical and physical properties for various applications. phosphonates.org

Historical Context of Diethyl 1-phenylethylphosphonate Research

While specific historical records detailing the initial synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in organophosphorus chemistry, particularly the Horner-Wadsworth-Emmons (HWE) reaction. This reaction, a modification of the Wittig reaction, was first reported by Leopold Horner in 1958 and further developed by William S. Wadsworth and William D. Emmons. wikipedia.org The HWE reaction utilizes phosphonate-stabilized carbanions, such as the one derived from this compound, for the synthesis of alkenes. wikipedia.orgalfa-chemistry.com The emergence of this powerful synthetic tool likely spurred the synthesis and investigation of a wide array of phosphonates, including this compound, as versatile reagents for carbon-carbon bond formation.

Scope and Objectives of Current Research on this compound

Current academic and industrial research on this compound is primarily focused on its application as a key reagent in organic synthesis. The principal areas of investigation include its use in:

Base-catalyzed olefination reactions: Specifically, the Horner-Wadsworth-Emmons reaction, where it reacts with aldehydes and ketones to form substituted alkenes, often with high stereoselectivity for the (E)-isomer. wikipedia.orgalfa-chemistry.comsigmaaldrich.com

Carbanion oxidative nucleophilic substitution of hydrogen: This highlights its role in more complex carbon-carbon bond-forming strategies. sigmaaldrich.com

The objective of this research is to leverage the reactivity of this compound to construct complex organic molecules, including natural products and pharmacologically active compounds. numberanalytics.com Its utility lies in the fact that the phosphonate-stabilized carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, and the water-soluble phosphate byproduct is easily removed, simplifying product purification. alfa-chemistry.com

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 33973-48-7 sigmaaldrich.comalfa-chemistry.com
Molecular Formula C₁₂H₁₉O₃P sigmaaldrich.comalfa-chemistry.com
Molecular Weight 242.25 g/mol sigmaaldrich.comalfa-chemistry.com
Boiling Point 130 °C at 0.6 mmHg sigmaaldrich.com
Density 1.082 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D) 1.496 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19O3P B1596377 Diethyl 1-phenylethylphosphonate CAS No. 33973-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphorylethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODNNPZZKXOLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290328
Record name Diethyl P-(1-phenylethyl)phosphonate
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Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33973-48-7
Record name Diethyl P-(1-phenylethyl)phosphonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (alpha-methylbenzyl)-, diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 1-phenylethylphosphonate
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Record name Diethyl P-(1-phenylethyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 1 Phenylethylphosphonate and Its Analogues

Direct Synthetic Routes to Diethyl 1-phenylethylphosphonate

Direct synthesis of this compound can be achieved through established chemical transformations. These routes primarily involve the formation of the crucial carbon-phosphorus bond and subsequent esterification.

Michaelis-Arbuzov Rearrangement Approaches

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. jk-sci.comwikipedia.org This reaction transforms trivalent phosphite (B83602) esters into pentavalent alkyl phosphonates upon reaction with alkyl halides. jk-sci.comwikipedia.org The general mechanism initiates with a nucleophilic attack by the phosphorus atom of the trialkyl phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by the displacement of an alkyl group from the phosphite by the halide anion, yielding the final phosphonate (B1237965) product. wikipedia.org

For the synthesis of this compound, this would involve the reaction of a suitable 1-phenylethyl halide with triethyl phosphite. The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides are highly reactive, secondary and tertiary halides are less effective. jk-sci.com

The reaction typically requires elevated temperatures, often between 120 °C and 160 °C. wikipedia.org Lewis acids can be employed to mediate the reaction at room temperature, offering a milder alternative.

Key Features of the Michaelis-Arbuzov Reaction:

FeatureDescription
Reactants Trialkyl phosphite and an alkyl halide. jk-sci.comwikipedia.org
Product Alkyl phosphonate. jk-sci.comwikipedia.org
Mechanism Initial SN2 attack by phosphorus followed by dealkylation by the halide. wikipedia.org
Conditions Typically requires heat (120-160 °C); can be catalyzed by Lewis acids at room temperature. wikipedia.org

Conventional Esterification Techniques from Phosphonic Acids

An alternative pathway to this compound is through the esterification of 1-phenylethylphosphonic acid. This approach is analogous to the Fischer esterification of carboxylic acids, where an acid and an alcohol react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comyoutube.com

A significant challenge in the esterification of phosphonic acids is achieving selectivity, as both mono- and diesters can be formed. nih.gov A notable method for selective esterification involves the use of triethyl orthoacetate. nih.gov The reaction temperature plays a crucial role in determining the product outcome. At lower temperatures (e.g., 30 °C), the reaction favors the formation of the monoester, while higher temperatures lead to the production of the diester. nih.gov This temperature-dependent selectivity provides a valuable tool for controlling the synthesis of phosphonate esters. nih.gov

This method is advantageous as it often does not require additional reagents and allows for straightforward purification. nih.gov

Catalytic Asymmetric Synthesis of Chiral this compound Derivatives

The development of catalytic asymmetric methods has enabled the synthesis of chiral phosphonates with high enantioselectivity. These methods are crucial for accessing specific stereoisomers, which can have distinct biological activities.

Catalytic Enantioselective Addition of Diethyl Phosphite to N-Thiophosphinoyl Ketimines for (R)-Diethyl (1-Amino-1-phenylethyl)phosphonate

A highly effective method for the synthesis of enantioenriched α-amino phosphonates involves the catalytic enantioselective addition of diethyl phosphite to N-thiophosphinoyl ketimines. orgsyn.org This approach has been successfully applied to prepare (R)-Diethyl (1-Amino-1-phenylethyl)phosphonate. orgsyn.org

The reaction utilizes a cooperative catalytic system composed of a chiral Cu(I) complex and a Brønsted base, such as triethylamine (B128534). orgsyn.org The use of N-thiophosphinoyl ketimines is key to the success of this reaction. orgsyn.org In a specific example, the reaction of diethyl phosphite with the appropriate N-thiophosphinoyl ketimine in the presence of a Cu(I) catalyst and triethylamine afforded the desired (R)-diethyl (1-amino-1-phenylethyl)phosphonate with high enantioselectivity (95% ee). orgsyn.org This reaction has demonstrated good reproducibility on a larger scale. orgsyn.org

Reaction Details for the Synthesis of (R)-Diethyl (1-Amino-1-phenylethyl)phosphonate:

ParameterDetails
Reactants Diethyl phosphite, N-thiophosphinoyl ketimine derived from acetophenone. orgsyn.org
Catalyst System Cu(I) complex (2 mol%) and triethylamine (50 mol%). orgsyn.org
Solvent Tetrahydrofuran (THF). orgsyn.org
Temperature Room temperature. orgsyn.org
Product (R)-Diethyl (1-amino-1-phenylethyl)phosphonate. orgsyn.org
Enantioselectivity 95% ee. orgsyn.org

Phospha-Aldol Reactions in Stereoselective Synthesis

The phospha-aldol reaction, which is the addition of a phosphite to a carbonyl compound, is a fundamental method for synthesizing α-hydroxyphosphonates. mdpi.com The asymmetric variant of this reaction provides a powerful tool for accessing chiral α-hydroxyphosphonates.

One notable example is the L-proline-catalyzed cross-aldol reaction of α-keto phosphonates with ketones, which can produce tertiary α-hydroxy phosphonates in good yields and with high enantiomeric purity (up to 99% ee). nih.gov While this specific example does not directly yield this compound, the principle can be extended to the synthesis of its derivatives. For instance, the reaction of diethyl benzoylphosphonate with a suitable ketone in the presence of L-proline could potentially generate a chiral α-hydroxyphosphonate structurally related to this compound.

The reaction conditions, such as temperature, can influence the enantioselectivity. nih.gov For example, lowering the reaction temperature has been shown to improve the enantiomeric excess in some cases. nih.gov

Phospha-Mannich Reaction Strategies

The Kabachnik–Fields reaction, also known as the phospha-Mannich reaction, is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates. nih.govmdpi.com This reaction is a highly efficient method for creating the N-C-P bond linkage found in these valuable compounds. mdpi.com

The mechanism of the phospha-Mannich reaction can proceed through two primary pathways: one involving a pre-formed imine intermediate and another proceeding via an α-hydroxyphosphonate intermediate. nih.gov The specific pathway is dependent on the nature of the reactants. nih.gov

While a direct one-pot synthesis of this compound itself is not the primary outcome, this reaction is central to producing its α-amino analogues. For example, the reaction of ammonia (B1221849), acetophenone, and diethyl phosphite would, in principle, yield diethyl (1-amino-1-phenylethyl)phosphonate. The development of catalytic and asymmetric versions of the Kabachnik-Fields reaction has allowed for the synthesis of enantioenriched α-aminophosphonates with high stereocontrol. mdpi.com

Phospha-Michael Reactions and Mechanism Studies

The phospha-Michael reaction, or the conjugate addition of a phosphorus nucleophile to an electron-deficient alkene, is a fundamental method for forming C-P bonds. researchgate.net This atom-efficient reaction is widely used in organic synthesis to create a variety of functionalized products from readily available starting materials. rsc.org The reaction typically involves the addition of a >P(O)H species, such as a dialkyl phosphonate, to an α,β-unsaturated carbonyl compound. researchgate.net

The mechanism of the phospha-Michael reaction has been a subject of detailed investigation. Kinetic studies on the formation of zwitterionic phosphonium phenolates from the reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with various Michael acceptors have revealed that the proton transfer step to stabilize the initially formed carbanion is rate-determining. nih.gov In aprotic solvents, a preorganization of carbonyl-containing Michael acceptors allows for a relatively fast direct proton transfer from the phenol (B47542) group. nih.gov However, when the reaction is performed in a protic solvent like methanol, the proton at the α-position to the electron-withdrawing group originates from the solvent. nih.gov

The choice of catalyst can significantly influence the outcome of the phospha-Michael reaction. While strong organic bases like DBU are effective for the addition of dialkyl phosphonates to acrylamide, they are not successful with acrylonitrile. rsc.org For the latter, a catalytic system of KOH supported on Al2O3 has been shown to be effective. rsc.org Various other catalysts, including alkaline earth metal oxides, functionalized silica, and even iron-doped carbon nanotubes, have been employed to promote this reaction. researchgate.net

Catalysts and Conditions for Phospha-Michael Reactions
Michael AcceptorPhosphorus NucleophileCatalystSolventKey FindingReference
Acrylonitrile2,4-di-tert-butyl-6-(diphenylphosphino)phenolNoneDichloromethane, MethanolProton transfer is rate-determining; solvent acts as proton source in methanol. nih.gov
AcrylamideDialkyl PhosphonatesDBUNot specifiedDBU effectively catalyzes the addition to acrylamide. rsc.org
AcrylonitrileDialkyl PhosphonatesKOH/Al2O3Not specifiedKOH on Al2O3 is an effective catalyst for addition to acrylonitrile. rsc.org

Bi(OTf)3-Catalyzed Stereoselective Esterification of α-Hydroxyphosphonates

A practical and efficient method for preparing optically active α-hydroxyphosphonates involves the resolution of racemic mixtures through stereoselective esterification. nih.gov Bismuth(III) triflate (Bi(OTf)3) has emerged as an effective and environmentally friendly Lewis acid catalyst for this transformation. nih.govbeilstein-journals.org

In a notable example, racemic diethyl 1-hydroxy-1-phenylmethylphosphonate was treated with (+)-dibenzoyl-L-tartaric anhydride (B1165640) in the presence of 15 mol % of Bi(OTf)3. nih.gov This reaction produced two diastereomeric esters in an 86:14 ratio. nih.gov The major diastereomer was readily separated by column chromatography and its structure was confirmed by X-ray crystallographic analysis. nih.gov Subsequent hydrolysis of the isolated major diastereomer afforded (R)-O,O-diethyl-1-[hydroxyl(phenyl)methyl] phosphonate. nih.gov This method is advantageous due to its simple operation, rapid reaction times, and good yields for the preparation of both enantiomers of the racemic α-hydroxyphosphonates. nih.gov

The utility of Bi(OTf)3 extends to the diastereoselective reactions of various other racemic α-hydroxyphosphonates with d-Bz-L-TA. nih.gov The catalyst's effectiveness is attributed to its ability to activate the carbonyl group for nucleophilic attack. researchgate.net

Bi(OTf)3-Catalyzed Stereoselective Esterification of Racemic Diethyl 1-hydroxy-1-phenylmethylphosphonate
ReactantReagentCatalystDiastereomeric RatioProduct after HydrolysisReference
Racemic diethyl 1-hydroxy-1-phenylmethylphosphonate(+)-Dibenzoyl-L-tartaric anhydrideBi(OTf)3 (15 mol %)86:14(R)-O,O-diethyl-1-[hydroxyl(phenyl)methyl] phosphonate nih.gov

Multi-Component and One-Pot Synthetic Approaches

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are particularly valuable for the synthesis of complex molecules like α-aminophosphonates.

Kabachnik-Fields Reaction for α-Aminophosphonates

The Kabachnik-Fields reaction is a well-established three-component condensation for the synthesis of α-aminophosphonates. wikipedia.orgmdpi.comcore.ac.uk It involves the reaction of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a P(O)H-containing reagent, most commonly a dialkyl phosphite. mdpi.comnih.gov This reaction is considered a phospha-Mannich reaction and is a cornerstone in the synthesis of α-aminophosphonic acid derivatives, which are recognized as bioisosteres of α-amino acids. wikipedia.orgcore.ac.uk

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways. core.ac.uknih.gov In one pathway, the amine and the carbonyl compound first form an imine (Schiff base), which then undergoes nucleophilic addition by the dialkyl phosphite. core.ac.uknih.gov Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate, which is subsequently substituted by the amine to yield the final α-aminophosphonate. core.ac.uknih.gov The predominant pathway is dependent on the nature of the reactants. nih.gov

A wide array of catalysts have been developed to promote the Kabachnik-Fields reaction, including Lewis acids and various metal complexes. mdpi.comresearchgate.net For instance, a cyclopentadienyl (B1206354) ruthenium(II) complex has been used to catalyze the reaction between aniline (B41778) and benzaldehyde (B42025) derivatives with dialkyl phosphites in good to excellent yields under solvent-free conditions. mdpi.com

Sequential C-H Oxidation/Asymmetric Phosphonylation

The direct functionalization of C-H bonds represents a powerful and efficient strategy in organic synthesis. acs.org Sequential C-H oxidation followed by asymmetric phosphonylation offers a modern approach to the synthesis of phosphonates, including this compound. This methodology avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

While specific examples detailing the sequential C-H oxidation/asymmetric phosphonylation for the direct synthesis of this compound are not extensively documented in the provided context, the principles of C-H functionalization are well-established. acs.org This approach would conceptually involve the selective oxidation of a C-H bond in a precursor molecule, such as ethylbenzene, to generate a reactive intermediate. This intermediate would then undergo an asymmetric phosphonylation step, likely catalyzed by a chiral catalyst, to introduce the diethyl phosphonate group and establish the stereocenter, leading to the enantioenriched target compound. The development of such a process would be a significant advancement in the synthesis of chiral phosphonates.

Green Chemistry and Biocatalytic Synthesis Routes

In recent years, there has been a growing emphasis on developing environmentally benign and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of phosphonates, with a focus on using less hazardous reagents, renewable feedstocks, and catalytic methods.

Photobiocatalytic Conversion Strategies for Phosphonates

Photobiocatalysis, which combines the selectivity of enzymes with the power of light-driven reactions, is an emerging field with the potential to revolutionize chemical synthesis. While the direct photobiocatalytic synthesis of this compound is not explicitly described in the provided search results, the enzymatic conversion of phosphonates to phosphate (B84403) by bacteria is well-documented. nih.govtamu.edu Bacteria have evolved specific enzymatic pathways to cleave the stable carbon-phosphorus bond in phosphonates, utilizing them as a nutrient source. nih.govcapes.gov.br These pathways involve enzymes such as phosphonatases and C-P lyases. nih.govtamu.edu

Harnessing these natural biocatalytic systems, or engineering them for specific synthetic transformations, could provide a green and highly selective route to phosphonate derivatives. For example, a photobiocatalytic strategy might involve using a light-harvesting system to drive an enzymatic C-P bond formation or modification. The development of such photobiocatalytic methods for the synthesis of compounds like this compound remains a promising area for future research.

Enzyme-Mediated Transformations of Epoxyphosphonates

Enzymatic reactions offer a powerful tool for the synthesis of chiral phosphonates due to their high stereoselectivity. While the direct enzymatic transformation of epoxyphosphonates is an area of emerging research, the principles are well-established through the enzymatic resolution of related phosphorus compounds. nih.govmdpi.com Phosphotriesterases, for instance, have been shown to catalyze the stereoselective hydrolysis of phosphinate esters and chiral phosphate-based drug precursors. nih.govmdpi.com

This approach typically involves the kinetic resolution of a racemic mixture. An enzyme, such as a phosphotriesterase or a lipase, selectively catalyzes the reaction of one enantiomer of the epoxyphosphonate, leaving the other unreacted. nih.gov For example, a bacterial phosphotriesterase can preferentially hydrolyze one stereoisomer of a phosphinate ester, allowing for the separation of the unreacted, enantiomerically pure ester from the hydrolyzed product. nih.gov This method can be adapted for epoxyphosphonates, where an enzyme could selectively open the epoxide ring of one enantiomer, facilitating the isolation of the desired chiral product. The efficiency of such resolutions is high, with some engineered enzymes exhibiting rate accelerations of many orders of magnitude for the preferred enantiomer. mdpi.com

Synthesis of this compound Derivatives

Nucleophilic Substitution of Hydrogen in Nitroarenes by Phosphonate Carbanions

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, circumventing the need for a pre-installed leaving group on the aromatic ring. organic-chemistry.org The process involves the addition of a carbanion, which bears a leaving group at the nucleophilic carbon, to the nitroarene. organic-chemistry.orgresearchgate.net This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

In the context of phosphonate synthesis, a carbanion generated from a phosphonate precursor can act as the nucleophile. For instance, the carbanion of diethyl (phenylsulfonylmethyl)phosphonate can be used to introduce a phosphonomethyl group onto a nitroaromatic ring. kuleuven.be The reaction of this carbanion with nitrobenzene, in the presence of a strong base, would lead to the formation of a diethyl (nitrophenyl)methylphosphonate derivative. The substitution typically occurs at the ortho or para position relative to the nitro group. organic-chemistry.org This methodology provides a direct route to nitro-substituted phenylethylphosphonate analogues, which are valuable intermediates for further chemical modifications.

SNAr Reactions for Perfluorophenylalanine Derivatives

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying highly fluorinated aromatic rings. rsc.org The strong electron-withdrawing nature of fluorine atoms activates the ring towards attack by nucleophiles. This reaction is particularly effective for the para-selective substitution of a fluorine atom in a pentafluorophenyl group. scispace.com

Research has demonstrated the synthesis of novel phosphono-perfluorophenylalanine derivatives through the SNAr reaction. rsc.org In a representative study, diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate was reacted with various nucleophiles, including thiols, amines, and phenols. These reactions proceeded with high regioselectivity, yielding exclusively the para-substituted products. rsc.org The use of soft nucleophiles cleanly afforded the SNAr products, whereas hard nucleophiles like hydroxides tended to react at the phosphonate ester. rsc.org

Table 1: Synthesis of this compound Analogues via SNAr Reaction This table is interactive. You can sort and filter the data.

Nucleophile Product Solvent Base Time (h) Yield (%)
4-Methylthiophenol 2c DMF K2CO3 24 93
4-Fluorothiophenol 2d DMF K2CO3 24 87
4-Chlorothiophenol 2e DMF K2CO3 24 91
4-Bromothiophenol 2f DMF K2CO3 24 89
Morpholine 2i MeCN K2CO3 24 88
Piperidine 2j MeCN K2CO3 24 90
Pyrrolidine 2k MeCN K2CO3 24 85
Phenol 2p DMF K2CO3 48 65
4-Methoxyphenol 2q DMF K2CO3 48 71

Data sourced from a 2019 study on phosphono-perfluorophenylalanine derivatives. rsc.org

Cyclization Reactions for Tetrahydroisoquinoline-Phosphonate Conjugates

Tetrahydroisoquinoline (THIQ) scaffolds are prevalent in numerous bioactive natural products and pharmaceuticals. dntb.gov.uaucl.ac.uk The conjunction of a THIQ moiety with a phosphonate group can be achieved through cyclization reactions. A common strategy is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution. organic-chemistry.org

To create a tetrahydroisoquinoline-phosphonate conjugate, a phenylethylamine derivative bearing a phosphonate group can be utilized. For instance, a derivative of this compound with an amino group on the ethyl chain could undergo cyclization. A biomimetic approach using a phosphate buffer has been shown to mediate the synthesis of THIQ alkaloids under mild conditions, which could be applicable to phosphonate-containing substrates. rsc.org The cyclization can also be catalyzed by enzymes like norcoclaurine synthase (NCS), which facilitates the Pictet-Spengler reaction, offering a route to chiral THIQ-phosphonate conjugates. ucl.ac.uk

Preparation of Fluorinated Diethyl Phosphonates

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Several methods exist for the synthesis of fluorinated diethyl phosphonates. One common approach is the Pudovik reaction, where a fluorinated aldehyde reacts with diethyl phosphite. nih.gov

Alternatively, direct fluorination of a phosphonate carbanion can be achieved using an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction of the carbanion of this compound with an electrophilic fluorine source would yield the corresponding α-fluorinated product. Additionally, fluorinated building blocks, such as fluorinated methacrylates, can be polymerized and subsequently functionalized with phosphonate groups to create fluorinated phosphonate materials. nih.gov These methods provide access to a range of fluorinated diethyl phosphonate derivatives for various applications.

Reaction Mechanisms and Pathways Involving Diethyl 1 Phenylethylphosphonate

Mechanistic Investigations of C-P Bond Formation

The creation of the carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, leading to the synthesis of valuable compounds like Diethyl 1-phenylethylphosphonate. Understanding the mechanisms of these formations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Hydrophosphonylation represents a direct and atom-economical method for forming C-P bonds. The reaction typically involves the addition of a dialkyl phosphite (B83602) (an H-phosphonate) to an unsaturated substrate, such as an alkene. In the context of this compound, this involves the addition of diethyl phosphite to styrene (B11656).

The mechanism can proceed through several pathways depending on the catalyst and reaction conditions. A common approach is the palladium-catalyzed Hirao reaction, which couples H-phosphonates with aryl halides or nonaflates. acs.orgnih.gov While not a direct hydrophosphonylation of an alkene, it is a key method for creating aryl-P bonds. Iodide has been shown to accelerate these palladium-catalyzed C-P bond-forming reactions. acs.orgnih.gov For instance, the reaction of p-tolyl nonaflate with diphenylphosphine (B32561) oxide in the presence of 1 equivalent of NaI reaches approximately 95% conversion in 4 hours, compared to only 12% conversion without the iodide additive. acs.org

Direct hydrophosphonylation of alkenes like styrene can be achieved using various catalytic systems. Electrocatalytic methods, for example, enable the phosphorylation of benzene (B151609) with diethyl phosphite using bimetallic catalytic systems like Mn(II)/Co(II), achieving high yields (up to 90%) and nearly 100% conversion of the phosphite under mild conditions. researchgate.net

Lewis acids play a significant role in catalyzing the formation of phosphonates by activating either the phosphite reagent or the unsaturated substrate. Phosphorus-based Lewis acids, such as electrophilic phosphonium (B103445) cations (EPCs), have emerged as powerful catalysts for various transformations. rsc.org These P(V)-based Lewis acids can activate C-F bonds and catalyze hydrosilylation of alkenes and alkynes. rsc.org In the hydrosilylation of alkenes, the cationic phosphorus center is believed to activate the Si-H bond, generating a transient hypervalent silane (B1218182) species that facilitates the reaction. rsc.org

In other contexts, Lewis acids like Y(OTf)₃ are used to prevent side reactions during polymerization by coordinating to amide groups and reducing their nucleophilicity. chemrxiv.org This principle can be applied to phosphonate (B1237965) synthesis, where a Lewis acid can coordinate to the substrate (e.g., styrene) or the phosphite, facilitating the nucleophilic attack that forms the C-P bond. Lewis acid catalysis has been successfully employed in the formation of boronate esters and covalent organic frameworks (COFs). nih.gov Studies on γ-Al₂O₃ have confirmed that Lewis acid sites are the catalytic centers for olefin oligomerization, and their activity correlates directly with the number of available Lewis acid sites. nih.gov This confirms the general catalytic principle of Lewis acids in activating unsaturated systems, a mechanism applicable to the hydrophosphonylation of styrene.

Catalyst SystemSubstratesProductKey Mechanistic FeatureYieldReference
Pd(PPh₃)₄ / NaIAryl Nonaflates, P(O)H compoundsAryl PhosphonatesIodide accelerates the C-P bond-forming process.High acs.org
Mn(II)/Co(II) bimetallicBenzene, Diethyl phosphiteDiethyl phenylphosphonate (B1237145)Electrocatalytic oxidation of the aromatic and phosphite mixture.up to 90% researchgate.net
[(C₆F₅)₃PF][B(C₆F₅)₄]Alkenes, SilanesAlkylsilanesLewis acid activates the Si-H bond for hydrosilylation.N/A rsc.org
γ-Al₂O₃PropylenePropylene OligomersLewis acid sites on the alumina (B75360) surface are the catalytic sites.N/A nih.gov

Radical-mediated reactions offer an alternative pathway for C-P bond formation, often under mild conditions using photo- or electrochemistry. rsc.orgrsc.org The SRN1 (substitution nucleophilic radical) mechanism is one such pathway, involving radical and radical anion intermediates. orgsyn.org This has been used for the synthesis of diethyl phenylphosphonate from iodobenzene (B50100) and diethyl phosphite in liquid ammonia (B1221849) under UV irradiation. orgsyn.org

Photocatalysis, in particular, has seen significant progress in mediating the formation of C(sp³)–P bonds. rsc.org These reactions typically involve the generation of a carbon-centered radical which then reacts with a phosphorus compound. rsc.org For instance, the photolysis of a mixture of diethyl ketone and diallyl can generate allyl radicals in the presence of excess ethyl radicals, leading to cross-disproportionation and combination products. rsc.org Similarly, electrochemical methods can be used for the oxidative C-H/P-H functionalization, creating C-P bonds under mild, catalyst-driven conditions. researchgate.net

Reaction TypeReactantsKey IntermediateConditionsReference
SRN1Iodobenzene, Diethyl phosphiteAryl radical, Phosphite radical anionUV irradiation, liquid NH₃ orgsyn.org
PhotocatalysisCarbon source, P(III) or P(V) compoundCarbon-centered radicalVisible light, photocatalyst rsc.org
ElectrocatalysisAromatic compound, Diethyl phosphiteRadical cations/anionsBimetallic catalyst, room temp. researchgate.net

Oxidative Transformations of Phosphonate Carbanions

The hydrogen atom on the carbon adjacent to the phosphonate group in this compound is acidic and can be removed by a base to form a phosphonate carbanion. This carbanion is a potent nucleophile and a key intermediate in various synthetic transformations.

A significant reaction involving the carbanion of this compound is its role in the oxidative nucleophilic substitution of hydrogen (ONSH). sigmaaldrich.comsigmaaldrich.com In this process, the phosphonate carbanion, generated by a strong base, attacks an electron-deficient aromatic ring, such as a nitroarene, that lacks a leaving group.

The mechanism proceeds as follows:

Carbanion Formation : A base deprotonates the α-carbon of the phosphonate.

Nucleophilic Attack : The carbanion adds to the nitroarene, typically at a position ortho or para to the nitro group, breaking the aromaticity and forming a σH adduct (also known as a Meisenheimer adduct).

Oxidation : The intermediate σH adduct is then oxidized by an external oxidizing agent, which removes the hydrogen atom and the extra electron pair from the ring, restoring aromaticity and forming the final substituted product.

This reaction provides a powerful method for C-C bond formation on aromatic rings that are not functionalized with traditional leaving groups.

Nucleophilic Reactions of Phosphonate Esters

Phosphonate esters can undergo nucleophilic attack at two primary sites: the phosphorus atom or the α-carbon of the ester's alkyl groups. thieme-connect.de The reaction pathway is dependent on the nature of the nucleophile and the reaction conditions. thieme-connect.defrontiersin.org

Attack at Phosphorus (O-P Cleavage) : This pathway involves a nucleophile attacking the electrophilic phosphorus center. This can occur via a concerted SN2-like mechanism with a trigonal bipyramidal transition state or through a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. thieme-connect.defrontiersin.org The strength of the nucleophile and the nature of the leaving group (in this case, an ethoxide ion) are critical factors.

Attack at Carbon (O-C Cleavage) : This is an SN2 reaction where the nucleophile attacks the ethyl group, with the phosphonate moiety acting as the leaving group. thieme-connect.de This pathway is particularly effective with soft, weakly basic nucleophiles like iodide or thiolate. A modular synthesis method relies on activating the phosphonate with triflic anhydride (B1165640), allowing for the substitution of an ethoxy group with a wide range of O, S, N, and C nucleophiles under mild conditions. nih.gov This chemoselective activation enables the flexible preparation of mixed phosphonates, phosphonothioates, and phosphonamidates. nih.gov

The reactivity of phosphonate esters towards nucleophiles is fundamental to their role as protecting groups and as precursors to other organophosphorus compounds.

Reactions with Hard and Soft Nucleophiles

The reaction of this compound with nucleophiles is a key aspect of its chemical behavior. It can undergo carbanion oxidative nucleophilic substitution of hydrogen and is utilized in base-catalyzed olefination reactions. sigmaaldrich.comchemicalbook.com

Rearrangement Reactions

Rearrangement reactions represent a significant facet of the chemistry of this compound, leading to the formation of structurally diverse molecules.

Phospha-Brook Rearrangement and By-product Formation

The Phospha-Brook rearrangement, a variant of the Brook rearrangement, involves the intramolecular migration of a phosphonyl group from a carbon atom to an oxygen atom in α-hydroxyphosphonates. nih.gov This rearrangement is a valuable synthetic tool for creating α-phosphoryloxy esters, which are important in various fields, including medicine and materials science. nih.gov The reaction is typically facilitated by a base and proceeds through a cyclic intermediate. nih.govorganic-chemistry.org

The nih.govresearchgate.net-phospha-Brook rearrangement can be initiated by a Brønsted base, which deprotonates the hydroxyl group of an α-hydroxyphosphonate, leading to the formation of an alkoxide. elsevierpure.comnih.gov This is followed by the migration of the phosphorus moiety from the carbon to the oxygen, generating an α-oxygenated carbanion. elsevierpure.com This rearrangement can be part of a catalytic cycle, for instance, in the 1,2-addition/ nih.govresearchgate.net-phospha-Brook rearrangement sequence under Brønsted base catalysis to produce functionalized phosphonates. nih.gov

In some cases, the reaction can be promoted by a Lewis acid instead of a Brønsted base, altering the electron transfer process and leading to the selective cleavage of the C-O bond rather than the C-P bond. nih.gov This approach has been used in the deoxygenative phosphonylation of carbonyl compounds. nih.gov

By-products can form during these rearrangements. For example, in certain contexts, the starting material may undergo racemization. nih.gov

Hydrolytic Stability and Degradation Pathways of Phosphonate Derivatives

The stability of phosphonate derivatives, including this compound, is influenced by hydrolytic conditions. The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to chemical and enzymatic degradation. researchgate.net However, under certain conditions, hydrolysis can occur.

The rate of hydrolysis is influenced by factors such as steric hindrance and the nature of the substituents on the phosphorus atom. For instance, an increase in steric hindrance around the phosphorus center significantly decreases the rate of alkaline hydrolysis of phosphinates. nih.gov The hydrolysis of 2'-deoxynucleoside phosphoramidites has been shown to be dependent on the specific nucleoside, with some being more susceptible to degradation. researchgate.net

Microbial degradation represents a significant pathway for the breakdown of phosphonates in the environment. nih.gov Microorganisms have evolved at least three distinct enzyme systems to cleave the C-P bond: hydrolytic, radical, and oxidative pathways. nih.gov The hydrolytic pathways often involve an initial activation step before the C-P bond is cleaved. nih.gov Some bacteria utilize a C-P lyase pathway, which is an ATP-dependent process that converts phosphonates into central metabolites. nih.govmsu.ru

Chemical degradation can also occur. For example, some aminopolyphosphonates are sensitive to chemical decomposition in the presence of metal ions like Fe(III) and Mn(II), which can act as catalysts. nih.gov

Advanced Structural Characterization and Computational Studies

Spectroscopic Analysis of Diethyl 1-phenylethylphosphonate and Analogues

Spectroscopic techniques are fundamental in elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the atomic-level composition and bonding within a molecule. utdallas.eduub.eduplasmion.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of chemical compounds. ub.edu It provides detailed information about the types of atoms present, how they are connected, and their spatial relationships. ub.edumlsu.ac.in For organophosphorus compounds like this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative. jeolusa.com

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. mlsu.ac.in In this compound, distinct signals are expected for the aromatic protons of the phenyl group, the methine proton (CH), the methyl protons of the ethyl group attached to the chiral center, and the methylene (B1212753) and methyl protons of the two ethoxy groups attached to the phosphorus atom. The splitting patterns of these signals, governed by spin-spin coupling, reveal which protons are adjacent to one another. mlsu.ac.in

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. core.ac.uk Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic, attached to oxygen). Decoupling techniques are often used to simplify the spectrum by removing the splitting caused by attached protons. ub.edu For phosphonates, the coupling between phosphorus and carbon atoms (¹JCP, ²JCP, etc.) provides valuable information for assigning carbon signals near the phosphorus atom. jeolusa.com

³¹P NMR Spectroscopy: Given that ³¹P has a natural abundance of 100% and a nuclear spin of 1/2, ³¹P NMR is an essential technique for characterizing organophosphorus compounds. mlsu.ac.injeolusa.com It provides direct information about the chemical environment of the phosphorus atom. The chemical shift of the phosphorus signal in this compound is characteristic of a phosphonate (B1237965) ester.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. ub.educore.ac.uk

COSY experiments show correlations between coupled protons, helping to identify adjacent protons in the structure. core.ac.uk

HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk

HMBC experiments reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the complete molecular structure. ub.educore.ac.uk In the context of this compound, HMBC can confirm the connectivity between the phenyl group, the ethyl group, and the phosphonate moiety.

A complete assignment of ¹H and ¹³C NMR spectra has been reported for analogues such as 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates, demonstrating the power of these techniques in unequivocally identifying complex structures. nih.gov

TechniqueInformation ObtainedRelevance to this compound
¹H NMRNumber and type of protons, neighboring protons. mlsu.ac.inIdentifies aromatic, methine, and ethoxy protons.
¹³C NMRCarbon skeleton, C-P coupling. jeolusa.comcore.ac.ukCharacterizes all carbon environments.
³¹P NMRChemical environment of phosphorus. jeolusa.comConfirms the phosphonate functional group.
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms (H-H, C-H). ub.educore.ac.ukConfirms the overall molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.eduwiley.com It works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. vscht.cz The resulting IR spectrum is a plot of these absorption frequencies, which are characteristic of particular bonds and functional groups. wiley.comvscht.cz

For this compound, the IR spectrum would exhibit several key absorption bands:

P=O Stretching: A strong absorption band is expected in the region of 1250-1200 cm⁻¹, which is characteristic of the P=O double bond in phosphonates.

P-O-C Stretching: Absorptions corresponding to the P-O-C linkages are typically found in the 1050-970 cm⁻¹ region.

C-H Stretching: The spectrum will show C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl groups) appear just below 3000 cm⁻¹. libretexts.orglibretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations will produce bands in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

C-H Bending: Characteristic C-H bending vibrations for the phenyl group and the alkyl chains will also be present in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Functional GroupCharacteristic Absorption Range (cm⁻¹)
P=O1250 - 1200 (Strong)
P-O-C1050 - 970
Aromatic C-H> 3000
Aliphatic C-H< 3000
Aromatic C=C1600 - 1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. plasmion.commsu.edu It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns. plasmion.comuni-saarland.de

In a typical mass spectrometry experiment, a sample is first ionized. msu.edu The resulting molecular ion (M⁺) and any fragment ions are then separated based on their m/z ratio and detected. msu.edu For this compound (C₁₂H₁₉O₃P), the molecular weight is 242.25 g/mol . sigmaaldrich.com The mass spectrum would be expected to show a molecular ion peak at an m/z corresponding to this mass.

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for phosphonates involve the cleavage of the P-C and P-O bonds. For this compound, characteristic fragment ions could result from the loss of:

An ethoxy group (-OCH₂CH₃)

An ethylene (B1197577) molecule from an ethoxy group

The entire phenylethyl group

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. uni-saarland.de

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers a definitive and highly detailed three-dimensional picture of a molecule's structure in the solid state. anton-paar.comnih.gov This technique is indispensable for determining precise bond lengths, bond angles, and the spatial arrangement of atoms. uhu-ciqso.es

Single Crystal X-ray Diffraction of this compound Analogues

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. anton-paar.comuhu-ciqso.es The process involves growing a high-quality single crystal of the substance, which is then irradiated with an X-ray beam. anton-paar.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

While the specific crystal structure of this compound itself may not be widely reported, SC-XRD studies on analogous compounds provide valuable insights into the expected structural features. These studies reveal precise measurements of bond lengths and angles within the phosphonate group and the substituted phenyl ring. They also allow for the determination of the conformation of the molecule in the solid state, including the torsion angles that define the orientation of the various substituents. The quality of the crystal lattice is crucial for obtaining high-resolution data. nih.gov

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The detailed structural information from X-ray crystallography also allows for a thorough analysis of the non-covalent interactions that govern how molecules pack together in a crystal. nih.gov These interactions, which include intramolecular and intermolecular forces, play a critical role in determining the physical properties of the compound. khanacademy.org

Intramolecular Interactions: These are forces that exist within a single molecule. khanacademy.org In analogues of this compound, the conformation of the molecule can be influenced by steric hindrance between the bulky phenyl and phosphonate groups.

Intermolecular Interactions: These are the forces between adjacent molecules in the crystal lattice. khanacademy.org

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, analogues with suitable functional groups (e.g., -OH, -NH) can form significant intermolecular hydrogen bonds. mdpi.commdpi.com For instance, if a hydroxyl or amino group were present on the phenyl ring, it could act as a hydrogen bond donor, with the phosphoryl oxygen (P=O) of a neighboring molecule acting as a strong acceptor. The presence and geometry of such hydrogen bonds are readily identified from crystallographic data. nih.gov

The study of these subtle interactions is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides an indispensable toolkit for understanding the fundamental properties of molecules like this compound at an atomic level. Through the application of quantum mechanics and classical mechanics, we can predict and analyze its structure, stability, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and conformational preferences of organophosphorus compounds. While direct DFT studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally analogous compounds, such as Diethyl [hydroxy (phenyl) methyl] phosphonate. researchgate.net These studies allow for a detailed understanding of the interplay of steric and electronic effects that govern the molecule's three-dimensional arrangement.

The electronic structure, particularly the nature of the phosphoryl (P=O) bond, is a key feature of phosphonates. DFT studies can elucidate the distribution of electron density, highlighting the polar nature of the P=O bond. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In related phosphonates, the HOMO is often localized on the phenyl ring, while the LUMO is associated with the phosphonate group, indicating the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

To provide a quantitative perspective, the following table presents typical bond lengths and angles for a similar phosphonate, Diethyl [hydroxy (phenyl) methyl] phosphonate, as determined by DFT calculations. researchgate.net These values are expected to be comparable to those of this compound.

ParameterCalculated Value (Å or °)
P=O Bond Length1.47
P-C Bond Length1.83
P-O (ester) Bond Length1.58
O=P-C Bond Angle114.5
O=P-O (ester) Bond Angle116.2
O(ester)-P-O(ester) Bond Angle100.8
C-P-O (ester) Bond Angle106.5

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule's most stable conformations, Molecular Dynamics (MD) simulations offer a window into its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational, rotational, and translational motions of this compound, providing insights into its behavior in different environments, such as in solution.

MD simulations on related organophosphorus compounds, like diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, have been used to investigate structural evolution and transport mechanisms. arxiv.org For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between the phosphonate and solvent molecules would be governed by a force field, which is a set of parameters that describe the potential energy of the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the molecular features that are important for their biological effects.

For a compound like this compound, QSAR models could be developed to predict various biological properties, such as its potential as an enzyme inhibitor or its toxicity. The first step in developing a QSAR model is to generate a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Based on the 2D structure, including connectivity indices and topological parameters.

3D descriptors: Based on the 3D conformation of the molecule, such as molecular shape and volume.

Physicochemical descriptors: Properties like lipophilicity (logP), pKa, and molar refractivity.

Electronic descriptors: Derived from quantum chemical calculations, including HOMO and LUMO energies, and partial atomic charges.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN). scribd.com This model is then validated to ensure its predictive power.

While a specific QSAR model for this compound is not available, studies on other phosphonates have shown that descriptors related to molecular size, shape, and electronic properties are often crucial for their biological activity. nih.govnih.gov For example, in a QSAR study on the toxicity of phosphonate derivatives, the molecular volume, the charge on the most electronegative atom, and the HOMO energy were found to be significant predictors. nih.gov

The following table summarizes the types of descriptors commonly used in QSAR studies of phosphonates and their potential relevance for this compound.

Descriptor TypeExamplesPotential Relevance for this compound
TopologicalWiener index, Kier & Hall connectivity indicesDescribes molecular size and branching, influencing steric interactions with biological targets.
Geometrical (3D)Molecular volume, surface areaRelates to the overall size and shape, important for fitting into active sites of enzymes.
PhysicochemicalLogP, Molar RefractivityInfluences membrane permeability and transport to the site of action.
ElectronicHOMO/LUMO energies, Dipole moment, Partial atomic chargesCrucial for understanding reactivity, electrostatic interactions, and hydrogen bonding capabilities.

Derivatives and Analogues of Diethyl 1 Phenylethylphosphonate: Synthesis and Structure Activity Relationship Sar Studies

α-Aminophosphonate Analogues of Diethyl 1-phenylethylphosphonate

α-Aminophosphonates are structurally similar to α-amino acids, with the carboxylic acid group replaced by a phosphonic acid moiety. nih.govmdpi.com This substitution imparts unique biological properties, making them a significant area of research in medicinal chemistry. nih.govnih.gov

Synthesis of α,α-Disubstituted α-Aminophosphonic Acids

The synthesis of α,α-disubstituted α-amino acids has garnered increasing interest due to their potential as building blocks for unnatural peptides. rsc.org One approach involves the direct catalytic addition of acetonitrile (B52724) to α-iminoesters. rsc.org

A key strategy for creating tetrasubstituted α-aminophosphonates involves the functionalization of existing α-aminophosphonates by leveraging the acidity of the hydrogen atom adjacent to the phosphorus atom. nih.gov In a notable first, Seebach's group demonstrated a stereoselective synthesis of tetrasubstituted α-aminophosphonic acids. nih.gov Their method utilized a racemic imidazolidinone derived from glycine (B1666218) ester, which, after several steps including a kinetic resolution and an Arbuzov reaction, yielded a tertiary α-aminophosphonate. nih.gov Subsequent treatment with a strong base and an alkyl, allyl, or benzyl (B1604629) halide resulted in the formation of tetrasubstituted α-aminophosphonates with high diastereoselectivity. nih.gov

Another method for the asymmetric synthesis of tetrasubstituted α-aminophosphonates is the multicomponent Kabachnik-Fields reaction. nih.gov This reaction involves the condensation of a ketone, an amine, and a phosphorus-containing nucleophile. nih.gov Additionally, a phosphoramidate-α-aminophosphonate rearrangement has been reported to produce diverse α-aminophosphonates with excellent stereocontrol. nih.gov

Fluorinated α-Aminophosphonates and their Impact on Biological Activity

The introduction of fluorine into amino acid structures can significantly alter their biological properties due to fluorine's high electronegativity and small size. psu.edu This has led to extensive research into the synthesis of fluorinated amino acids, including α-aminophosphonates. psu.edursc.org The strong carbon-fluorine bond is resistant to metabolic changes, and the presence of fluorine can affect the acidity or basicity of nearby functional groups. psu.edu

Fluorinated α-aminophosphonates have shown promise as irreversible inhibitors of serine esterases. nih.gov For instance, certain fluorinated aminophosphonates have been reported to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), carboxylesterase, and neuropathy target esterase. nih.gov The presence of trifluoromethyl groups increases the electrophilic nature of the phosphonate (B1237965), enhancing its reactivity with nucleophiles. nih.gov

The synthesis of fluorinated aminophosphonates can be achieved through various methods. researchgate.net One approach involves the nucleophilic fluorination of α-hydroxyphosphonates using reagents like diethylaminosulfur trifluoride (DAST). researchgate.net The development of stereoselective and regioselective synthesis methods for fluorinated aminophosphonates remains an active area of research due to their potential applications. researchgate.net

α-Hydroxyphosphonate Derivatives

α-Hydroxyphosphonates are another important class of organophosphorus compounds, often serving as precursors for other derivatives. nih.govresearchgate.net They have demonstrated a range of biological activities, including acting as enzyme inhibitors. nih.gov

Enantiomerically Pure α-Hydroxyphosphonates as Precursors

Optically active α-hydroxyphosphonates are valuable precursors for the synthesis of other chiral α-hydroxyphosphonic acid derivatives. nih.gov Their enantioselective synthesis is a significant challenge in organic chemistry. nih.gov While enzymatic methods have been a primary route to obtain optically enriched forms, chemical methods are also being developed. nih.gov

One successful approach for the enantioselective synthesis of tertiary α-hydroxyphosphonates is the L-proline-catalyzed cross-aldol reaction between α-ketophosphonates and ketones, which can yield products with high enantiomeric purity. nih.gov The synthesis of α-hydroxyphosphonates is often achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. researchgate.netnih.gov Various catalysts, including bases like triethylamine (B128534) and acids, can be employed for this reaction. nih.govnih.gov The resulting α-hydroxyphosphonates can then be used in subsequent reactions, such as acylation, to produce further derivatives. nih.gov

Coumarin-Containing α-Aminophosphonate Conjugates

Coumarins are a class of naturally occurring and synthetic compounds with diverse pharmacological activities, including antitumor effects. nih.govdntb.gov.ua The biological properties of coumarins are influenced by their substitution patterns. nih.gov

Synthesis and Initial Biological Screening

Researchers have synthesized novel coumarin-containing α-aminophosphonates with the aim of enhancing their biological activity. nih.govcbijournal.com One approach involves a multi-component reaction using 3-aminocoumarin, various aldehydes, and triethylphosphite. cbijournal.com

In one study, a series of novel coumarin-containing α-aminophosphonates were synthesized and evaluated for their antitumor activities against several human cancer cell lines, including colorectal, nasopharyngeal carcinoma, and lung adenocarcinoma cell lines. nih.govdntb.gov.uascilit.comnih.gov Many of these derivatives exhibited improved antitumor activity compared to the parent 7-hydroxy-4-methylcoumarin. nih.govdntb.gov.ua For example, a compound with a this compound moiety attached to a coumarin (B35378) structure showed significantly enhanced cytotoxicity against a human colorectal cancer cell line. nih.govdntb.gov.uanih.gov The mechanism of action for some of these compounds was found to involve the induction of apoptosis and cell cycle arrest. nih.govdntb.gov.ua DNA-binding experiments have suggested that some of these coumarin-phosphonate conjugates may interact with DNA through intercalation. nih.govnih.gov

Another study focused on the synthesis of coumarin α-aminophosphonates and evaluated their cytotoxic activity against various cancer cell lines, including liver, cervical, and pancreatic cancer cell lines. cbijournal.com The results indicated that the nature of the substituent at the α-carbon of the phosphonate significantly influences the cytotoxic potency. cbijournal.com For instance, compounds with larger aromatic systems like naphthalene (B1677914) or pyrene (B120774) at the α-position showed greater activity than those with a simple phenyl ring. cbijournal.com

SAR Studies of Substituted Phenyl Rings

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For phosphonates analogous to this compound, modifications to the phenyl ring can significantly influence their efficacy. While direct SAR studies on this compound are not extensively detailed in the provided literature, research on functionally similar α-aminophosphonates provides valuable insights into how phenyl ring substitutions impact biological activity. nih.gov, researchgate.net

The electronic properties of substituents on the aryl moiety play a critical role. Studies on novel α-aminophosphonates with a pyrazole (B372694) moiety have shown that the nature and position of substituents on the phenyl ring are important for cytotoxic activity against various cancer cell lines. nih.gov For instance, compounds featuring electron-withdrawing groups, such as a nitro (NO₂) group, have demonstrated potent activity. nih.gov Similarly, the presence of electron-donating groups, like hydroxyl (-OH), can also enhance cytotoxic effects, particularly when multiple such groups are present. nih.gov The position of the substituent is also a determining factor; for example, a chloro (Cl) group at position 3 of the phenyl ring was found to enhance biological activity. nih.gov

These findings suggest that a diverse range of electronic modifications to the phenyl ring can be tolerated and can even be beneficial for the biological activity of α-substituted phenylphosphonates. The variety in substituents on the aryl aldehyde moiety is a key factor for achieving a broad spectrum of cytotoxic activity. nih.gov

Table 1: SAR Findings for Phenyl Ring Substitutions in Bioactive α-Aminophosphonate Analogues Data derived from studies on analogous α-aminophosphonate structures.

Substituent Position(s) on Phenyl Ring Observed Effect on Cytotoxic Activity Reference
-OH 3 Active nih.gov
-OH 2, 3 Enhanced activity compared to single -OH nih.gov
-Cl 3 Enhanced biological activity nih.gov
-NO₂ Varies Potent activity nih.gov
Trifluoromethyl ortho, para Well-tolerated by target enzymes nih.gov

Phosphonate Prodrug Design and Strategies

Phosphonates are often used as metabolically stable isosteres of phosphates in drug design. nih.gov However, their inherent negative charge at physiological pH results in poor membrane permeability and limited bioavailability. nih.gov To overcome this challenge, various prodrug strategies have been developed to mask the phosphonate group, rendering the molecule neutral and more lipophilic to facilitate cell entry.

Acyloxyalkyl Esters and their Stability

One of the most common and successful prodrug strategies for phosphonates involves their conversion into acyloxyalkyl esters. nih.gov The pivaloyloxymethyl (POM) moiety is a frequently used example of this class. nih.gov These prodrugs are designed to be cleaved enzymatically within the cell. The activation process begins with the hydrolysis of the ester bond by cellular esterases, which generates a hydroxymethyl intermediate. This intermediate is unstable and spontaneously eliminates formaldehyde (B43269) to release the active phosphonate drug. nih.gov

This approach has been shown to significantly increase the cell permeability and activity of phosphonate-containing agents. nih.gov However, a major challenge for acyloxyalkyl prodrugs is their stability in plasma. While effective at entering cells, some, like the bis-POM prodrugs, can undergo rapid hydrolysis in the bloodstream, which limits their suitability for in vivo applications. nih.gov, acs.org The stability can be modulated by altering the acyloxyalkyl group. For instance, mixed aryl/acyloxymethyl phosphonate diesters have been developed that exhibit both rapid cellular activation and improved plasma stability compared to traditional bis-acyloxyalkyl forms. acs.org Research has shown that modifications, such as adding a p-isopropyl group to a phenyl substituent in these mixed esters, can significantly increase the half-life in human plasma without compromising potency. nih.gov

Table 2: Comparative Plasma Stability of Selected Phosphonate Prodrugs

Prodrug Type Compound Example Observation on Human Plasma Stability Reference
Dimethyl Ester Dimethyl ester of C-HMBP High stability but little to no potency acs.org
Bis(pivaloyloxymethyl) POM₂-C-HMBP Good potency but rapid hydrolysis nih.gov, acs.org
Aryl Amidate Aryl amidate of C-HMBP Activity drops with restricted exposure time nih.gov, acs.org
Aryl/Acyloxy Ester Aryl/acyloxyester with p-iPr phenyl Half-life of over 12 hours achieved nih.gov

ProTide Technology for Enhanced Drug Delivery

The ProTide (Pro-nucleotide) technology is a highly successful phosphoramidate-based prodrug approach designed for the efficient intracellular delivery of monophosphates and monophosphonates. tandfonline.com, nih.gov This strategy involves masking the negatively charged phosphonate group with two specific promoieties: an aryl group (typically a phenol) and an amino acid ester, linked via a P-N bond. cardiff.ac.uk, nih.gov This modification renders the entire molecule neutral and lipophilic, allowing it to cross the cell membrane via passive diffusion, thereby bypassing the need for cellular transporters. cardiff.ac.uk

Once inside the cell, the ProTide is activated through a specific, enzyme-dependent pathway:

Esterase Cleavage: The amino acid ester is first hydrolyzed by a cellular carboxyl esterase (like Cathepsin A or CES1) to yield a carboxylate intermediate. nih.gov

Cyclization and Aryl Group Expulsion: The newly formed carboxylate attacks the phosphorus center in an intramolecular cyclization reaction, leading to the expulsion of the aryl (phenolic) group. nih.gov

P-N Bond Cleavage: The final step is the hydrolysis of the P-N bond in the remaining aminoacyl phosphoramidate (B1195095) intermediate. This cleavage is often carried out by a phosphoramidase enzyme, such as the Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the free, active phosphonate. nih.gov

This technology has been transformative, particularly in the field of antiviral and anticancer nucleoside analogues, as it effectively bypasses the often slow and inefficient initial enzymatic phosphorylation step that many of these drugs require for activation. cardiff.ac.uk, nih.gov The success of ProTide technology has led to its application in delivering non-nucleoside-based molecules as well. tandfonline.com

Biological Activities and Pharmacological Relevance of Diethyl 1 Phenylethylphosphonate Analogues

Antineoplastic and Anticancer Activities

The quest for novel and effective anticancer agents has led to the investigation of various synthetic compounds, including analogues of Diethyl 1-phenylethylphosphonate. These molecules have demonstrated promising antineoplastic properties across a spectrum of cancer types.

Cytotoxicity against Various Cancer Cell Lines

Research has shown that phosphonate (B1237965) derivatives can exert significant cytotoxic effects on a variety of cancer cell lines. For instance, certain α-aminophosphonate derivatives have been synthesized and evaluated for their antitumor activities against human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), and human breast cancer (MCF-7) cell lines. Novel nucleotide phosphonate analogues have also demonstrated antiproliferative activity in several human cancer cell lines, with IC₅₀ values in the micromolar range nih.gov.

Studies on glioblastoma (GBM), a highly aggressive brain tumor, have shown that spermine analogues like N¹,N¹¹-diethylnorspermine (DENSPM) can induce apoptosis in GBM cell lines with minimal cytotoxicity to normal astrocytes nih.gov. While not direct analogues, this highlights the potential of related structures in targeting brain tumors.

In the context of colorectal cancer, various compounds have shown efficacy. Phenethyl-based edelfosine analogs have been studied in HCT116 colon cancer cells researchgate.net. Additionally, derivatives of 2-oxoquinoline have demonstrated substantial apoptotic effects on HCT116 and LoVo human colon cancer cell lines scispace.com. Furthermore, novel fluoroquinolone derivatives have exhibited excellent anticancer activity against a panel of colorectal cancer cell lines including HT29, HCT116, SW620, CACO2, and SW480 nih.gov.

While direct studies on this compound analogues against nasopharyngeal carcinoma are limited, related compounds have shown activity. Rhein, for example, has been reported to have inhibitory effects on human nasopharyngeal carcinoma cells researchgate.net. The combination of the HDAC inhibitor Abexinostat with cisplatin has also shown synergistic cytotoxic effects in nasopharyngeal carcinoma models researchgate.net.

Below is a table summarizing the cytotoxic activity of selected phosphonate analogues against various cancer cell lines.

Compound TypeCancer Cell LineCell Line OriginObserved Effect
α-AminophosphonatesHeLa, A549, MCF-7Cervical, Lung, BreastAntiproliferative Activity
Rhein-Phosphonate DerivativesHepG-2, CNE, Spca-2, Hela, Hct-116Liver, Nasopharyngeal, Lung, Cervical, ColorectalCytotoxicity, with 5b being potent against HepG-2 and Spca-2 researchgate.netnih.gov
Ethylphosphonate Curcumin MimicsHeLa, A375, WM266, MDA-MB-231Cervical, Melanoma, BreastSignificant cytotoxicity against cancer cells with selectivity over normal cells mdpi.com
N¹,N¹¹-diethylnorspermine (DENSPM)Glioblastoma cell linesBrainIncreased sub-G1 apoptotic cell population nih.gov
2-oxoquinoline derivativesHCT116, LoVoColonApoptosis induction scispace.com
Fluoroquinolone derivativesHT29, HCT116, SW620, CACO2, SW480ColonStrong antiproliferative activity nih.gov

Mechanisms of Action: DNA Binding and Intercalation

It is widely accepted that DNA is a primary target for many anticancer drugs nih.gov. One of the proposed mechanisms for the anticancer activity of phosphonate analogues is their ability to interact with DNA. This interaction can occur through various modes, including binding to the grooves of the DNA helix or intercalation between the base pairs.

Studies on rhein-phosphonate derivatives have provided insights into this mechanism. The binding properties of these compounds to DNA have been examined using various methods, indicating a clear interaction researchgate.netnih.gov. This binding is a crucial step that can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death.

Intercalation is a specific mode of drug-DNA interaction where a molecule inserts itself between the stacked base pairs of the DNA double helix. This process can distort the structure of the DNA, interfering with the function of enzymes like DNA topoisomerases and RNA polymerases. While the concept of double intercalating analogues has been explored for compounds like ethidium bromide nih.govnih.gov, the potential for phosphonate analogues to act as intercalating agents is an active area of investigation. The planar aromatic moieties present in many this compound analogues could facilitate such an interaction.

Apoptosis Induction and Cell Cycle Modulation

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in tumor cells nih.govmdpi.com. Administration of antitumor drugs is known to trigger apoptotic death in target cells nih.gov. Phosphonate analogues have been shown to exert their cytotoxic effects through the induction of apoptosis.

For instance, certain rhein-phosphonate derivatives were found to induce apoptosis in HepG-2 cells researchgate.netnih.gov. Similarly, ethylphosphonate curcumin mimics have been shown to induce cell death through an apoptotic mechanism mdpi.com. The induction of apoptosis by these compounds is often mediated through the activation of caspase cascades, which are central to the execution phase of apoptosis scispace.com.

In addition to inducing apoptosis, these compounds can also interfere with the normal progression of the cell cycle nih.gov. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a common feature of cancer imrpress.com. By arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), these compounds can prevent cancer cells from proliferating.

For example, a study on phenethyl-based edelfosine analogs in HCT116 colon cancer cells revealed that the compound triggered a G2/M cell cycle arrest researchgate.net. This arrest was associated with the activation of the p53-p21 pathway, which plays a critical role in cell cycle control researchgate.net. Rhein-phosphonate derivatives have also been shown to disturb the cell cycle in HepG-2 cells nih.gov. The ability to modulate both apoptosis and the cell cycle makes these phosphonate analogues potent candidates for cancer therapy mdpi.com.

Enzyme Inhibition Studies

The structural features of phosphonates, particularly their resemblance to the tetrahedral transition states of substrate hydrolysis, make them effective inhibitors of various enzymes.

Phosphonate Analogues as Inhibitors of Serine Hydrolases

Serine hydrolases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood clotting, and neurotransmission nih.gov. These enzymes utilize a catalytic serine residue to hydrolyze substrates nih.gov. Due to their involvement in various diseases, they are attractive targets for drug development.

Phosphonates have emerged as a promising class of serine hydrolase inhibitors nih.gov. Mixed alkyl/aryl phosphonates, for example, are a class of serine-specific electrophiles whose reactivity can be tuned to achieve selectivity and potency towards specific serine hydrolases nih.gov. The mechanism of inhibition is often covalent, where the phosphonate group forms a stable bond with the active site serine, thereby inactivating the enzyme biologists.comstanford.edu. This covalent inhibition can be irreversible in many cases biologists.com.

Inhibition of Aminopeptidases (Human and Porcine)

Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. They are involved in various cellular functions, and their inhibition has therapeutic potential in areas such as cancer and infectious diseases nih.gov.

Phosphonic acid analogues of amino acids have been synthesized and evaluated as inhibitors of both human (hAPN) and porcine (pAPN) aminopeptidases nih.gov. Specifically, analogues of phenylalanine and phenylglycine have shown inhibitory activity in the micromolar or submicromolar range nih.govnih.gov.

The mechanism of inhibition involves the phosphonate group acting as a transition-state analog of peptide bond hydrolysis nih.gov. Molecular modeling studies have shown that the phosphonate group is involved in bidental zinc ion complexation within the enzyme's active site and forms hydrogen bonds with key amino acid residues, such as tyrosine nih.govnih.gov. This stable interaction prevents the enzyme from processing its natural substrates. The aminophosphonate fragment of these inhibitors binds in a highly uniform manner, with differences in activity arising from the substitution patterns on the aromatic side chain nih.govnih.gov.

Below is a table summarizing the enzyme inhibition activity of phosphonate analogues.

Enzyme FamilySpecific Enzyme(s)Inhibitor TypeMechanism of Action
Serine HydrolasesVariousMixed alkyl/aryl phosphonatesCovalent, irreversible inhibition of the active site serine nih.govbiologists.comstanford.edu
AminopeptidasesHuman Aminopeptidase (B13392206) N (hAPN), Porcine Aminopeptidase N (pAPN)Phosphonic acid analogues of phenylalanine and phenylglycineTransition-state analogue; phosphonate group complexes with zinc and forms hydrogen bonds in the active site nih.govnih.gov

Potential as Inhibitors for EPSPS Synthase, Autotoxins, Renin, and HIV Protease

Analogues of this compound, particularly α-hydroxyphosphonates, are recognized for their potential to inhibit several key enzymes. These compounds are considered structural analogues of α-hydroxycarboxylic acids and have demonstrated inhibitory activity against 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, autotaxin, renin, and HIV protease.

EPSP Synthase and Autotoxin Inhibition: While the broader class of α-hydroxyphosphonates has been identified as potential inhibitors of EPSP synthase and autotaxin, specific inhibitory data for this compound analogues in this context remains an area of ongoing research. The structural similarity of α-hydroxyphosphonates to the tetrahedral intermediate of the EPSP synthase-catalyzed reaction suggests a rational basis for their inhibitory action. Similarly, their potential to interfere with the lysophospholipase D activity of autotaxin points to a promising avenue for therapeutic development.

Renin Inhibition: Research into α-hydroxy phosphonates has yielded potent inhibitors of human renin, a key enzyme in the regulation of blood pressure. A tripeptidic α-hydroxy diethyl phosphonate was identified as a good inhibitor of human renin. nih.gov Subsequent structure-activity relationship studies led to the development of more potent analogues.

CompoundTarget EnzymeInhibitory Concentration (IC50)
Tripeptidic α-hydroxy diethyl phosphonateHuman Renin29 nM
α-hydroxy dimethyl phosphonate 15Human Renin16 nM
Analogue 33Human Renin8.5 nM
Analogue 40Human Renin41 nM

HIV Protease Inhibition: The diethylphosphonate moiety has been incorporated into the design of highly potent HIV-1 protease inhibitors. GS-8374, a novel bis-tetrahydrofuran inhibitor, features a unique diethylphosphonate group and demonstrates exceptional potency against HIV-1 protease with a Ki value of 8.1 pM. apsnet.org This compound and its analogues represent a significant advancement in the development of antiretroviral agents, showing efficacy against both wild-type and protease inhibitor-resistant HIV-1 isolates. apsnet.org

CompoundTarget EnzymeInhibition Constant (Ki)
GS-8374HIV-1 Protease8.1 pM

Antiviral Properties of Phosphonate Prodrugs

The inherent charge of phosphonates can limit their cellular uptake. To overcome this, prodrug strategies are widely employed to mask the phosphonate group, enhancing oral bioavailability and intracellular delivery. These prodrugs are designed to be cleaved by cellular enzymes, releasing the active phosphonate drug within the target cells.

Phosphonate prodrugs are a cornerstone of antiretroviral therapy, particularly against HIV and Hepatitis B virus (HBV). Tenofovir disoproxil fumarate (TDF) and Adefovir dipivoxil are prominent examples of phosphonate prodrugs that have been successfully translated into clinical use. TDF, a prodrug of tenofovir, is a nucleotide reverse transcriptase inhibitor used in the treatment of both HIV and chronic Hepatitis B. mdpi.com Adefovir dipivoxil is another phosphonate prodrug employed for the management of chronic Hepatitis B infection. apsnet.org The prodrug approach significantly enhances the oral absorption and therapeutic efficacy of these antiviral agents.

The antiviral spectrum of phosphonate prodrugs extends to various DNA viruses. Cidofovir, an acyclic nucleoside phosphonate, and its lipid-based prodrug, Brincidofovir (CMX001), exhibit broad-spectrum activity against a range of DNA viruses. Research has demonstrated that alkoxyalkyl monoester prodrugs of cidofovir can be up to 600-fold more potent than the parent compound against double-stranded DNA viruses. apsnet.org

Studies have highlighted the potent inhibitory effects of tenofovir prodrugs, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), on the lytic DNA replication of the Epstein-Barr virus (EBV). nih.gov These prodrugs have shown significantly greater potency in cell-based assays compared to other antiviral agents like acyclovir. nih.gov

Compound/ProdrugTarget Virus(es)Notable Findings
Tenofovir disoproxil fumarate (TDF)HIV, Hepatitis B VirusApproved for clinical use, enhanced oral bioavailability of tenofovir. mdpi.com
Adefovir dipivoxilHepatitis B VirusApproved for clinical use in treating chronic HBV. apsnet.org
CidofovirCytomegalovirus, Herpesviruses, Adenoviruses, PoxvirusesBroad-spectrum antiviral activity against DNA viruses.
Brincidofovir (CMX001)Cytomegalovirus, Herpesviruses, Adenoviruses, PoxvirusesOral lipid prodrug of cidofovir with enhanced activity. apsnet.org
Alkoxyalkyl monoester prodrugs of cidofovirdsDNA virusesUp to 600-fold higher potency than the parent phosphonate. apsnet.org
Tenofovir alafenamide (TAF)Epstein-Barr VirusHighly potent inhibitor of EBV lytic DNA replication. nih.gov

Antimicrobial and Antifungal Potential

Derivatives of diethyl benzylphosphonate have been investigated for their potential as antimicrobial agents against various strains of Escherichia coli. Studies have shown that these compounds can exhibit significant antibacterial activity, with their efficacy being influenced by the specific substitutions on the phenyl ring. The antibacterial potential of these compounds has been compared to that of established antibiotics, suggesting they could be developed as alternatives to combat bacterial infections, particularly in light of growing antibiotic resistance. Additionally, novel series of diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates have demonstrated moderate to good antibacterial activity against E. coli and other pathogenic strains.

Compound ClassTarget BacteriaActivity Level
Diethyl benzylphosphonate derivativesEscherichia coliSelective and active against K12 and R2 strains.
Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonatesEscherichia coliModerate to good antibacterial activity.

Phosphonate fungicides, which are salts or esters of phosphorous acid, are known to be effective in controlling diseases caused by oomycetes, including various species of Pythium. apsnet.org These compounds exhibit a dual mode of action, directly inhibiting fungal growth and also stimulating the host plant's defense mechanisms. apsnet.org The active component, the phosphonate anion, is believed to disrupt the phosphorus metabolism within the fungus.

Research has determined the in vitro inhibitory effects of phosphorous acid on the mycelial growth of several Pythium species. The effective concentration that reduces mycelial growth by 50% (EC50) has been established for various isolates.

Pythium SpeciesEC50 of Phosphorous Acid (µg/ml)
P. aphanidermatum35.6 - 171.8
Other Pythium species38.7 - 220.8

Applications of Phosphonates in Materials Science and Catalysis

Phosphonate-Based Hybrid Materials and Metal-Organic Frameworks (MOFs)

Porous metal phosphonate (B1237965) frameworks (PMPFs) represent a significant subclass of metal-organic frameworks (MOFs). acs.org Compared to their carboxylate-based counterparts, PMPFs often exhibit enhanced thermal and hydrolytic stability, which is attributed to the strong and versatile coordination of the phosphonate group with metal ions. acs.orgresearchgate.net

The synthesis of metal phosphonates yields a remarkable diversity of structural architectures, ranging from simple molecular complexes to intricate one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.net The challenge in this field often lies in the synthesis of the phosphonic acid ligands themselves, which are not always commercially available. researchgate.net

Researchers have developed various strategies to construct PMPFs, often utilizing ligands with multiple phosphonate groups and large organic spacers to encourage the formation of open, porous structures instead of dense, layered arrangements. acs.org This approach allows for the selection of a wide array of metal ions and organic linkers, enabling the tuning of the resulting material's physical and chemical properties. acs.org For instance, phosphonate MOFs like TUB75, synthesized under hydrothermal conditions, can form one-dimensional inorganic building units (IBUs) composed of copper dimer chains, leading to unique semiconducting and magnetic properties. chemrxiv.org

The unique properties of phosphonate-based materials make them excellent candidates for applications in chemical sensing and ion exchange. acs.org Uranyl phosphonates, for example, are noted for their high stability and unique luminescent properties, which can be harnessed for developing sensitive luminescent sensors. researchgate.net

Phosphonate-decorated covalent organic frameworks (COFs) have demonstrated exceptional capability in the selective extraction of actinides, such as uranium(VI) and plutonium(IV), even from highly acidic solutions. chinesechemsoc.org This is a critical application in the context of used nuclear fuel reprocessing. The design of these materials allows for the phosphonate groups to effectively coordinate with the target metal ions. chinesechemsoc.org The robust nature of these frameworks ensures they remain stable under harsh radioactive and acidic conditions. chinesechemsoc.org

Porous phosphonate-based frameworks are highly promising for applications in gas adsorption and separation, including the capture of carbon dioxide (CO₂). acs.orgidw-online.de A class of materials known as polyphosphonate covalent organic frameworks can be synthesized from simple organic phosphonic acid building blocks. idw-online.de These materials form stable, porous structures capable of capturing CO₂, which can then be released by a simple change in pressure, making them suitable for cleaning waste gases. idw-online.de

Similarly, flexible phosphonate MOFs, such as STA-12(Ni), have shown remarkable performance in capturing ammonia (B1221849) (NH₃), a key component in fertilizer production and a potential green energy carrier. acs.org The material exhibits a significant uptake of ammonia at low pressures and can be engineered into practical forms like pellets without losing its adsorption capacity. acs.org

CO₂ Adsorption Data for Porous Materials
MaterialCO₂ Uptake (mg/g) at 298 KPressure (bar)Reference
PAF-3012751 acs.org
PAF-303343250 acs.org
PAF-304312450 acs.org
MOF-200243750 acs.org
MOF-210239650 acs.org

Phosphonates and related phosphorus compounds play a crucial role in energy storage and conversion technologies. In the realm of fuel cells, phosphoric acid (H₃PO₄) is used as the electrolyte in a type of fuel cell known as the Phosphoric Acid Fuel Cell (PAFC), which was among the first to be commercialized. wikipedia.org These cells operate at temperatures between 150 and 210 °C. wikipedia.org More advanced high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs) also utilize phosphoric acid, but can suffer from the acid leaching out and poisoning the platinum catalyst. lightsources.org Research into phosphonated polymers aims to improve properties like hydrolytic and thermal stability for use as proton exchange membranes (PEMs). researchgate.net

In battery technology, phosphate-based materials are critical, particularly in the cathodes of lithium-iron-phosphate (LFP) batteries. youtube.com These batteries are gaining prominence due to their safety and cost-effectiveness. The production of battery-grade material requires high-purity phosphoric acid, which is derived from phosphate (B84403) rock. youtube.com

The phosphonate group is highly effective in directing the formation of complex supramolecular structures through its ability to bind with anions. A notable example is the use of "nanojars," which are robust supramolecular coordination assemblies. nih.govacs.org These nano-receptors can strongly bind phosphonate anions within their hydrophilic cavities through a multitude of hydrogen bonds. nih.govacs.org This binding is significant given the widespread use of phosphonates and the environmental concerns related to water pollution. nih.govacs.org Recent research has even uncovered "nanojar clamshells," which consist of pairs of nanojars bridged by a phosphonate anion, effectively doubling the binding capacity. nih.govacs.org

Catalytic Applications of Phosphonate Compounds

Organophosphorus compounds, including phosphonates and phosphines, are indispensable in catalysis. nih.gov They can function as ligands for transition metals, as organocatalysts, or as reagents in a wide array of organic reactions. nih.gov

Zirconium phosphates and phosphonates are recognized as effective solid acid catalysts. mdpi.com Their surfaces contain both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers), and this acidity can be tuned. mdpi.com Their high thermal stability and water tolerance make them suitable for various industrial processes, including biomass conversion. mdpi.com

In the field of organocatalysis, phosphines can initiate reactions by adding to electron-deficient molecules, creating reactive zwitterionic intermediates. nih.gov A more recent development is phosphorus-catalyzed C-H amination, where an organophosphorus compound directly catalyzes the formation of carbon-nitrogen bonds, a significant transformation in the synthesis of valuable nitrogen-containing molecules. rsc.org For example, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) has been shown to be an efficient catalyst precursor for the amination of 2-alkylpyridines under mild conditions. rsc.org

Enantioselective Organocatalysis and Metal Complex Catalysis

The chiral nature of Diethyl 1-phenylethylphosphonate makes it a compound of interest in the field of asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Its applications are noted in coordination chemistry and as a chiral auxiliary.

The structure of this compound contains a stereogenic center at the alpha-carbon attached to the phosphorus atom. The presence of the phenyl group provides significant steric bulk, a feature that is often exploited in ligand design for asymmetric catalysis. By coordinating to a metal center, such a chiral ligand can create a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess over the other.

Its role is primarily seen in the following areas:

Ligand Design : The steric and electronic properties influenced by the aromatic phenyl group make it a candidate for the design of new ligands for metal-catalyzed reactions.

Chiral Auxiliaries : It can be used as a chiral auxiliary, a molecular fragment that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

Coordination Chemistry : The phosphonate group can form stable complexes with various metal ions, a fundamental aspect of metal complex catalysis.

The table below summarizes the catalytic roles and related reactions involving this compound.

Application AreaSpecific Role of this compoundReaction Type
Enantioselective CatalysisChiral Auxiliary / Ligand DesignAsymmetric Synthesis
Coordination ChemistryMetal Complex FormationMetal-catalyzed reactions
Fine Chemical SynthesisReagentOxidative Nucleophilic Substitution of Hydrogen
Fine Chemical SynthesisReagentHorner-Wadsworth-Emmons Olefination

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in the synthesis of materials involving Diethyl 1-phenylethylphosphonate are anticipated to focus on sustainability, scalability, and precision. The inherent properties of the phosphonate (B1237965) group make it an ideal candidate for creating advanced hybrid materials.

Metal phosphonates represent a significant class of inorganic-organic hybrid materials, offering a platform for the rational design of functional materials due to the strong and stable M-O-P bond. rsc.org Research on titania-octylphosphonate hybrids has demonstrated that the ratio of phosphonate to metal precursor is a critical factor in determining the final structure of the material. beilstein-journals.orgnih.gov For instance, at low phosphonate-to-titanium ratios (up to 0.1), the resulting materials consist of crystalline anatase nanoparticles grafted with phosphonate groups, leading to mesoporous structures. nih.gov However, at higher ratios (e.g., 0.2), the material can become nonporous and amorphous, with the organic chains forming a continuous matrix. nih.gov

Future research could apply these principles to this compound. By systematically varying the reaction conditions and the stoichiometry, it may be possible to control the assembly of hierarchical structures. The bulky 1-phenylethyl group could introduce unique steric interactions, potentially leading to novel layered, porous, or core-shell architectures. The goal would be to move beyond simple nanoparticle grafting to create complex, multi-level structures with tailored porosity and functionality.

Table 1: Effect of Phosphonate/Titanium Ratio on Hybrid Material Structure

P/Ti RatioResulting Material DescriptionKey Structural FeaturesReference
≤ 0.1Aggregated, crystalline anatase nanoparticles grafted with octylphosphonate groups.Mesoporous, increased specific surface area with decreasing crystallite size. nih.gov
0.2Amorphous TiO2 clusters modified by octylphosphonate units.Nonporous, organic chains form a continuous matrix. nih.gov

For any material to be practically useful, its synthesis must be scalable, and it must exhibit stability under relevant operational conditions. Traditional batch synthesis methods for phosphonates can be difficult to scale up due to issues like poor heat transfer and mixing. lew.ro Continuous flow chemistry offers a promising solution. lew.ronih.gov Flow reactors provide superior control over reaction parameters, leading to higher yields, purity, and safety, making them ideal for industrial-scale production. lew.roimemg.org

A key future research direction would be to develop a continuous flow process for synthesizing this compound and its derivatives. Furthermore, the long-term stability of hybrid materials derived from this phosphonate needs to be thoroughly investigated. Metal phosphonate materials are generally known for their robustness. rsc.org Future studies should subject these materials to extreme conditions, such as high temperatures, pressures, and corrosive chemical environments (e.g., strong acids or bases), to evaluate their structural integrity and performance over time.

The principles of green chemistry are increasingly important in chemical manufacturing. For this compound, this involves exploring biocatalysis and advanced reactor technologies.

Enzyme Immobilization : Enzymes offer high selectivity and operate under mild conditions, but their practical use is often limited by their instability and difficulty in recovery. nih.gov Immobilization, the process of confining enzymes to a solid support, can overcome these drawbacks, enhancing stability and enabling reuse. nih.govnih.gov Future research could explore two main avenues. Firstly, using enzymes for the synthesis of this compound itself, particularly for the stereoselective creation of its chiral center. Secondly, using hybrid materials derived from this compound as robust supports for immobilizing other valuable enzymes. The tunable surface properties and stable framework of phosphonate hybrids could provide an ideal microenvironment for enhancing enzyme performance. mdpi.com

Continuous Flow Reactors : As mentioned, continuous flow synthesis is a key green technology. lew.ro Studies on the synthesis of other phosphonates have shown that flow reactors can significantly reduce reaction times and improve product purity. mdpi.comresearchgate.net Integrating this technology for the production of this compound would not only make the process more efficient and scalable but also minimize waste and energy consumption, aligning with the goals of sustainable chemistry. lew.ro

Advanced Mechanistic Investigations

A deeper fundamental understanding of how this compound interacts within hybrid materials and the dynamics of its formation is crucial for designing next-generation materials.

The properties of a metal phosphonate hybrid material are dictated by the interactions between the inorganic and organic components at the molecular level. rsc.org In titania-phosphonate systems, the formation of Ti-O-P bonds is the primary linkage. beilstein-journals.org Future research should focus on a detailed investigation of these bonds when this compound is used as the organic linker. The specific nature of the bonding—whether it is monodentate, bidentate, or tridentate—will significantly influence the material's structure and stability. Moreover, the non-covalent interactions, such as π-π stacking between the phenyl rings of adjacent phosphonate molecules, should be studied. These secondary interactions could play a critical role in the self-assembly of hierarchical structures and influence the material's electronic and adsorptive properties.

To truly understand the formation and function of these materials, it is essential to observe them in real-time. In situ characterization techniques allow researchers to monitor reactions as they happen, providing invaluable mechanistic insights. For example, in situ FT-IR spectroscopy has been used to monitor the progress of phosphonate synthesis in continuous flow reactors, providing real-time information about the reaction kinetics. mdpi.com

Future work should expand the use of such techniques for the study of this compound.

Table 2: Potential In Situ Techniques for Mechanistic Studies

TechniqueInformation GainedPotential Application
In Situ FTIR/Raman SpectroscopyReal-time monitoring of bond formation (e.g., P-C, M-O-P) and consumption of reactants.Optimizing reaction conditions in continuous flow synthesis; studying the kinetics of hybrid material formation. mdpi.com
In Situ X-ray Diffraction (XRD)Tracking the evolution of crystalline phases during synthesis or under operational stress.Understanding the crystallization process of hybrid materials and their phase stability at high temperatures.
In Situ Nuclear Magnetic Resonance (NMR)Probing the local chemical environment of specific nuclei (e.g., 31P) during the reaction.Investigating the mechanism of phosphonate binding to the metal center and characterizing intermediate species.

By deploying these advanced techniques, a more complete picture of the synthesis, structure, and dynamic behavior of this compound-based materials can be developed, paving the way for their rational design and application in diverse technological fields.

Expanding Biological Applications

The unique properties of the phosphonate group make it a valuable pharmacophore in drug discovery. Research is increasingly focused on designing sophisticated inhibitors for specific biological targets and exploring new therapeutic frontiers beyond the current scope of phosphonate drugs.

The rational design of enzyme inhibitors is a cornerstone of modern medicinal chemistry, and phosphonates are particularly well-suited for this purpose. The phosphonate moiety (R-PO₃H₂) is a highly effective bioisostere of the phosphate (B84403) group found in numerous biological substrates. frontiersin.org Its tetrahedral geometry and ability to act as a stable, non-hydrolyzable mimic of phosphate esters or the transition state of ester and amide hydrolysis make it an ideal candidate for targeting enzymes that process phosphate-containing molecules. frontiersin.orgnih.gov

The process of rational design leverages detailed structural information about the target enzyme, often obtained from X-ray crystallography or cryo-electron microscopy. This information allows chemists to design inhibitors that fit precisely into the enzyme's active site, leading to high potency and selectivity. For instance, rationally designed phosphonates have been developed as selective inhibitors for enzymes like tyrosyl-DNA phosphodiesterase 1, which is involved in DNA repair. nih.gov

In this context, this compound represents a valuable molecular scaffold. Its constituent parts—the diethyl phosphonate group, the chiral ethyl linker, and the phenyl ring—can be systematically modified. Through structure-based design, researchers can alter these fragments to optimize binding interactions with a specific enzyme's active site, enhancing inhibitory activity and tailoring the molecule for therapeutic use.

The pharmacological utility of phosphonates is well-established, particularly with bisphosphonates used in treating bone-resorption disorders by inhibiting farnesyl pyrophosphate synthase. frontiersin.org However, the potential applications of this chemical class extend far beyond this established area. The interest in phosphonates has grown immensely due to their diverse bioactive properties, including potential as anticancer and antiviral agents. frontiersin.org

Current research is exploring the use of phosphonate derivatives as inhibitors for a variety of enzymes crucial to disease progression. For example, phosphonate analogues of pyruvate (B1213749) are being investigated as specific inhibitors of 2-oxo acid dehydrogenases, which could have implications for metabolic diseases and cancer. frontiersin.org Furthermore, novel acyclic nucleoside phosphonates and other derivatives are being developed to combat emerging viral infections and address the challenge of drug resistance. nih.gov

While this compound itself does not have established therapeutic applications, its structure serves as a starting point for exploring these new frontiers. By modifying its core structure, it is conceivable to develop new families of compounds targeted at a range of diseases, including various cancers and viral infections, thereby expanding the therapeutic potential of the phosphonate class. frontiersin.orgnih.gov

Emerging Trends in Phosphonate Chemistry

Recent advancements in chemical synthesis and structural analysis are opening new doors for the creation and characterization of phosphonate compounds. These emerging trends promise to accelerate the discovery and development of novel phosphonates with tailored properties.

Traditional synthesis of organophosphorus compounds often relies on methods like the Michaelis-Arbuzov reaction, which may require high temperatures and lengthy reaction times. frontiersin.org Emerging trends are focused on more efficient and environmentally benign synthetic strategies. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is one such promising approach. colab.ws This method often proceeds in the absence of a solvent or with minimal solvent, reducing chemical waste and aligning with the principles of green chemistry. It has been successfully applied to the gram-scale synthesis of phosphonate-based metal-organic frameworks (MOFs) and other organohalogen compounds, demonstrating its potential for creating complex phosphonate structures efficiently. colab.ws

High-throughput synthesis, while not yet widely reported specifically for this compound, represents another key direction. Automating and parallelizing synthesis would allow for the rapid creation of large libraries of phosphonate analogues, which could then be screened for biological activity, significantly accelerating the drug discovery process.

Determining the precise three-dimensional arrangement of atoms is crucial for understanding a molecule's function and for rational drug design. While X-ray crystallography is the traditional gold standard, electron crystallography is emerging as a powerful complementary technique. wikipedia.org This method, which uses a transmission electron microscope (TEM), can determine the atomic structures of materials from nanocrystals that are far too small for conventional X-ray diffraction. wikipedia.orgnih.gov

The ability to work with nano-sized crystals is a significant advantage, as growing large, high-quality single crystals of organic molecules can be a major bottleneck. nih.gov Although challenges like radiation damage exist, especially for organic molecules, they are being addressed through techniques like cryogenic cooling (cryo-EM). wikipedia.orgiucr.org Electron diffraction has been successfully used to solve the structures of complex organic and biological molecules, providing high-resolution data that is in good agreement with X-ray results. nih.govnih.gov This technique is highly applicable to compounds like this compound and its derivatives, enabling rapid structural elucidation from minimal sample quantities.

To illustrate the type of data obtained from such structural studies, the crystallographic parameters for the closely related compound, Diethyl (1-hydroxy-1-phenylethyl)phosphonate, are provided below.

Table 1: Crystallographic Data for Diethyl (1-hydroxy-1-phenylethyl)phosphonate
ParameterValue
Chemical FormulaC₁₂H₁₉O₄P
Molecular Weight258.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)20.1187 (12)
b (Å)8.4488 (14)
c (Å)18.4833 (12)
β (°)116.991 (4)
Volume (ų)2799.6 (5)
Z8

Data sourced from X-ray diffraction studies, which can be complemented or determined by electron diffraction techniques.

Incorporating fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and cell permeability. In phosphonate chemistry, this has led to the development of novel reagents for creating fluorinated phosphonate analogues. A key area of focus is the synthesis of phosphonodifluoromethyl derivatives, which are excellent mimetics of phosphotyrosine (pTyr), a critical component in cellular signaling pathways regulated by protein tyrosine phosphatases (PTPs). nih.gov

Recent research has demonstrated the development of novel phosphonodifluoromethyl-containing reagents starting from known pTyr mimetics like phosphonodifluoromethyl phenylalanine (F₂Pmp). nih.gov Through fragment- and structure-based design, these initial scaffolds are elaborated into more complex derivatives with improved potency, selectivity, and bioavailability. This approach has successfully yielded first-in-class, potent, and selective inhibitors for specific PTPs, such as human CDC14 phosphatases. nih.gov This trend highlights a sophisticated strategy in modern phosphonate chemistry: the creation of advanced, fluorinated building blocks to synthesize next-generation therapeutic agents with finely tuned pharmacological profiles.

Integration of Computational and Experimental Approaches

The assessment of a chemical's environmental behavior and biological interactions increasingly relies on a synergistic relationship between computational modeling and experimental data. For organophosphorus compounds like this compound, computational tools are used to predict properties and fate, while experimental results provide the necessary data to build, calibrate, and validate these models. This integrated approach is essential for a comprehensive understanding that can guide risk assessment and management.

A key computational technique is the Quantitative Structure-Property Relationship (QSPR), which is used to estimate the physicochemical properties of chemicals when experimental data is lacking. nih.gov These properties are fundamental inputs for environmental fate models. nih.govmdpi.com For instance, properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical for predicting how a chemical will distribute itself in the environment. osti.gov

Experimental studies provide real-world data that is the bedrock of any reliable model. Laboratory experiments can determine a compound's degradation rates (e.g., through hydrolysis or biodegradation), which are key parameters for persistence assessments. geoscienceworld.org For example, studies on organophosphorus pesticides show that biodegradation is often significantly faster than chemical hydrolysis or photolysis under controlled conditions. geoscienceworld.org Similarly, experiments measuring the sorption of these compounds to soil and sediment help quantify their mobility in the environment. geoscienceworld.org

Refined Mathematical Models for Environmental Fate and Biological Impact

Refined mathematical models for this compound would aim to predict its persistence, distribution, and potential for bioaccumulation and toxicity in various environmental compartments. These are typically multimedia "fate and transport" models that account for processes like degradation and sorption. geoscienceworld.org

Environmental Fate Modeling:

The environmental fate of organophosphorus compounds is determined by their fundamental physical properties and their susceptibility to degradation processes. osti.gov Mathematical models, often referred to as fate and transport models, integrate these factors to predict a compound's concentration over time and space. geoscienceworld.org Many of the processes governing the fate of these compounds, such as degradation, are treated as first-order processes in these models. geoscienceworld.org

Mass balance models are a specific application used in environments like estuaries to quantify the transport, distribution, and fate of pollutants. nih.gov A study on organophosphate flame retardants in the Pearl River Estuary, for example, used a mass balance model to determine that riverine input was the main source of these compounds and outflow to the sea was their primary fate. nih.gov Such a model for this compound would require data on its inputs into a system, its partitioning between water, sediment, and air, and its degradation rates.

The key parameters used in these models are often derived from a combination of experimental measurements and QSPR estimations. nih.govbohrium.com

Table 1: Key Parameters for Environmental Fate Modeling of Organophosphorus Compounds

ParameterDescriptionImportance in ModelingMethod of Determination
Water Solubility (Sw) The maximum amount of a substance that can dissolve in water.Determines concentration in aquatic systems and potential for transport by water. mdpi.comExperimental measurement; QSPR estimation
Vapor Pressure (Ps) The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases.Influences the compound's tendency to enter the atmosphere. mdpi.comExperimental measurement; QSPR estimation
Octanol-Water Partition Coefficient (Kow) The ratio of a chemical's concentration in octanol (B41247) versus its concentration in water.Indicates potential for bioaccumulation in fatty tissues of organisms. mdpi.comExperimental measurement; QSPR estimation
Henry's Law Constant (Kaw) The ratio of a chemical's concentration in air to its concentration in water.Describes the partitioning between air and water. mdpi.comCalculated from vapor pressure and water solubility
Degradation Half-life (t½) The time required for a quantity of a substance to be reduced to half its initial value.A primary measure of the compound's environmental persistence. nih.govgeoscienceworld.orgExperimental (hydrolysis, photolysis, biodegradation tests)
Sorption Coefficient (Kd/Koc) Measures the tendency of a compound to bind to soil or sediment particles.Affects mobility in soil and water systems and bioavailability. geoscienceworld.orgExperimental batch tests

Biological Impact Modeling:

Computational methods are also vital for predicting the biological impact of phosphonates. In silico tools can screen compounds for their absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org For organophosphorus compounds, a major biological effect is the inhibition of the enzyme acetylcholinesterase. geoscienceworld.org Models can be developed to predict this inhibitory activity based on the compound's molecular structure.

While direct modeling studies on this compound are not prominent, research on other phosphonates demonstrates the approach. For instance, in silico profiling of polyfluoroalkylphosphonates was used to screen their ADME properties before synthesis and further biological investigation. rsc.org This highlights the power of using computational models early in the research process to prioritize compounds and guide experimental testing. The integration of quantum-theoretical calculations (DFT) with experimental studies can also reveal insights into reaction mechanisms and biological properties. rsc.orgresearchgate.net

The refinement of these models is an ongoing process. As more high-quality experimental data becomes available for a wider range of compounds, the predictive power of QSPR and other models improves. nih.gov This iterative process of experimental testing and model refinement is essential for accurately assessing the environmental and biological risks of chemicals like this compound.

Q & A

Q. What are the established synthetic routes for Diethyl 1-phenylethylphosphonate, and what experimental conditions are critical for optimal yields?

this compound can be synthesized via organophosphorus coupling reactions. A common method involves lithiation of diethyl methylphosphonate followed by formylation with dimethylformamide (DMF) and subsequent protection of the aldehyde group as a dimethylhydrazone derivative . Another route utilizes diethyl-2,2-(diethoxy)ethylphosphonate, which undergoes deprotection to yield the aldehyde intermediate, followed by hydrazone formation . Critical parameters include:

  • Use of anhydrous tetrahydrofuran (THF) and lithium bis(trimethylsilyl)amide (LiN(iPr)₂) for lithiation .
  • Strict temperature control (25°C) during formylation and hydrazone protection to avoid side reactions .
  • Reaction times ranging from 3–48 hours, depending on substrate reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm phosphonate group integration and absence of impurities .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., NIST databases) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detection of P=O and C=O stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .

Q. What are the standard applications of this compound in organocatalytic or medicinal chemistry research?

The compound is primarily used as:

  • A precursor for synthesizing α-diazo-β-ketophosphonates, which participate in cyclopropanation reactions for constructing complex heterocycles .
  • A building block for antimicrobial agents, where substituents on the phenyl ring modulate bioactivity .

Advanced Research Questions

Q. What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scaling challenges include:

  • Low Yields : Due to competing side reactions during lithiation (e.g., over-lithiation or decomposition). Mitigation involves incremental reagent addition and strict temperature control .
  • Purification Difficulties : Hydrophilic intermediates (e.g., ethylformyl-2-phosphonate) complicate extraction. Use of acetone-water mixtures improves phase separation .
  • Safety Concerns : Handling reactive intermediates (e.g., diazo compounds) requires inert atmospheres and explosion-proof equipment .

Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in organocatalytic reactions?

Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the phosphorus center, accelerating nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve stability in aqueous media . For example:

  • Antimicrobial Studies : Nitro-substituted derivatives exhibit higher activity against Gram-positive bacteria due to increased membrane penetration .

Q. What methodologies are recommended for resolving contradictory data in reaction kinetics studies involving this compound?

Contradictions often arise from:

  • Impurity Interference : Validate reagent purity via NMR and MS before kinetic assays .
  • Variable Solvent Effects : Use standardized solvent systems (e.g., THF with controlled water content) to minimize dielectric constant variations .
  • Statistical Reproducibility : Triplicate experiments with error margins <5% are essential. Control reactions (e.g., omitting the catalyst) identify background interference .

Q. What advanced safety protocols are recommended for handling this compound in anhydrous or high-temperature reactions?

  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), full-face shields, and flame-retardant lab coats .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation .
  • Thermal Stability Monitoring : Avoid exceeding 150°C to prevent decomposition into toxic gases (e.g., CO) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for this compound

RouteStarting MaterialKey ReagentsYieldChallenges
1Diethyl methylphosphonateLiN(iPr)₂, DMF50%Low yield due to hydrophilic intermediates
2Diethyl-2,2-(diethoxy)ethylphosphonateHCl, acetone75%Longer reaction time (48 h)

Q. Table 2. Substituent Effects on Antimicrobial Activity

SubstituentLogPMIC (μg/mL, S. aureus)
-NO₂2.18.2
-OCH₃1.832.5
-H (parent)1.516.0
Data adapted from antimicrobial studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.